molecular formula C12H17N7 B15118319 1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine

1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine

Cat. No.: B15118319
M. Wt: 259.31 g/mol
InChI Key: PRKRQJVIVDNMHT-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a cyclobutyl group attached to a piperazine ring, which is further connected to a tetrazolo[1,5-a]pyrazine moiety. This intricate structure endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Uniqueness: 1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine stands out due to its unique combination of a cyclobutyl group, piperazine ring, and tetrazolo[1,5-a]pyrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H17N7

Molecular Weight

259.31 g/mol

IUPAC Name

5-(4-cyclobutylpiperazin-1-yl)tetrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H17N7/c1-2-10(3-1)17-4-6-18(7-5-17)12-9-13-8-11-14-15-16-19(11)12/h8-10H,1-7H2

InChI Key

PRKRQJVIVDNMHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=CN=CC4=NN=NN34

Origin of Product

United States

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